Home > Products > Screening Compounds P43323 > Metronidazole hydrochloride
Metronidazole hydrochloride - 69198-10-3

Metronidazole hydrochloride

Catalog Number: EVT-367395
CAS Number: 69198-10-3
Molecular Formula: C6H10ClN3O3
Molecular Weight: 207.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metronidazole hydrochloride is a hydrochloride salt resulting from the mixture of equimolar amounts of metronidazole and hydrogen chloride. It has a role as an antibacterial drug, an antimicrobial agent, an antiparasitic agent, an antitrichomonal drug, a prodrug and an antiamoebic agent. It contains a metronidazole(1+).
Metronidazole Hydrochloride is the hydrochloride salt of a synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities. Although its mechanism of action is not fully elucidated, un-ionized metronidazole is readily taken up by obligate anaerobic organisms and is subsequently reduced by low-redox potential electron-transport proteins to an active, intermediate product. Reduced metronidazole causes DNA strand breaks, thereby inhibiting DNA synthesis and bacterial cell growth.
A nitroimidazole used to treat AMEBIASIS; VAGINITIS; TRICHOMONAS INFECTIONS; GIARDIASIS; ANAEROBIC BACTERIA; and TREPONEMAL INFECTIONS.
See also: Metronidazole (has active moiety).
Overview

Metronidazole hydrochloride is a synthetic nitroimidazole compound primarily used as an antibiotic and antiprotozoal agent. It is effective against various anaerobic bacteria and protozoa, making it a critical medication in treating infections such as trichomoniasis, amebiasis, and certain bacterial infections. The compound is also utilized in the management of inflammatory lesions associated with rosacea.

Source

Metronidazole was first synthesized in the 1950s and has since become a staple in both human and veterinary medicine. It is derived from the nitroimidazole class of compounds, which are characterized by a nitro group attached to an imidazole ring.

Classification

Metronidazole hydrochloride is classified as an antimicrobial agent and specifically falls under the category of antibiotics. Its mechanism of action involves interference with nucleic acid synthesis in susceptible organisms.

Synthesis Analysis

Methods

The synthesis of metronidazole typically involves several chemical steps, including nitration and subsequent reactions to form the final compound. A notable method includes the following steps:

  1. Acid Mixing: Formic acid is mixed with concentrated sulfuric acid to create a nitration mixture.
  2. Synthesis Reaction: 2-Methyl-5-nitroimidazole is added to the nitration mixture, followed by controlled heating to dissolve the reactants.
  3. Neutralization: The reaction mixture is neutralized using caustic soda, followed by crystallization to isolate the crude product.
  4. Purification: The crude product undergoes recrystallization to achieve the desired purity and yield, which can reach 65-70% of theoretical amounts .

Technical Details

The synthesis often requires careful control of temperature and pH throughout the process to maximize yield and minimize by-products. Advanced techniques such as column chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular formula for metronidazole hydrochloride is C6H9N3O3C_6H_9N_3O_3. Its structure features a nitro group attached to a five-membered imidazole ring, which is crucial for its biological activity.

Data

  • Molecular Weight: Approximately 171.154 g/mol
  • Melting Point: Typically around 160-162 °C .
Chemical Reactions Analysis

Reactions

Metronidazole undergoes various chemical reactions, particularly reduction reactions facilitated by anaerobic microorganisms. The nitro group in metronidazole is reduced to form reactive intermediates that interact with deoxyribonucleic acid (DNA) in target organisms, leading to cell death.

Technical Details

The reduction process involves:

  • Anaerobic Activation: In anaerobic conditions, metronidazole is reduced by electron transport proteins such as ferredoxin.
  • Formation of Toxic Metabolites: These include N-(2-hydroxyethyl) oxamic acid and acetamide, which can damage DNA, thereby inhibiting replication and transcription .
Mechanism of Action

Metronidazole's mechanism of action primarily involves its reduction in anaerobic bacteria and protozoa. Once inside the cell, it is activated through reduction, leading to the formation of free radicals that bind to DNA, disrupting its structure and function.

Process

  1. Passive Diffusion: Metronidazole enters cells via passive diffusion.
  2. Reduction: The nitro group is reduced by specific enzymes present in anaerobic organisms.
  3. DNA Interaction: The resultant radicals interact with DNA, causing strand breaks and inhibiting nucleic acid synthesis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or slightly yellow crystalline powder.
  • Solubility: Soluble in water and alcohol; poorly soluble in organic solvents.

Chemical Properties

  • pH Range: The pH of metronidazole solutions typically ranges from 4 to 7.
  • Stability: Metronidazole is stable under normal conditions but can degrade under extreme pH or temperature conditions.

Relevant data indicates that metronidazole retains its efficacy over a wide range of temperatures but should be stored away from light to prevent degradation.

Applications

Scientific Uses

Metronidazole hydrochloride has several important applications:

  • Clinical Use: Widely used in treating infections caused by anaerobic bacteria and protozoa.
  • Veterinary Medicine: Employed in treating similar infections in animals.
  • Research Applications: Investigated for its potential use in novel drug formulations and as a component in nanoparticle synthesis for targeted drug delivery systems .
Introduction to Metronidazole Hydrochloride

Historical Development and Pharmacological Classification

Metronidazole hydrochloride emerged from pioneering research at France's Rhône-Poulenc laboratories in the mid-1950s, first marketed as Flagyl in the United States in 1960 [1] [7]. Originally developed as an antiprotozoal agent against Trichomonas vaginalis, its serendipitous activity against anaerobic bacteria fundamentally expanded its therapeutic scope. This discovery positioned metronidazole as one of the rare antimicrobials bridging antiparasitic and antibacterial applications, revolutionizing anaerobic infection management [2] [7].

Pharmacologically, metronidazole hydrochloride belongs to the nitroimidazole class, characterized by a nitro group (-NO₂) attached to the imidazole ring at position 5. This structure is indispensable for its activation pathway: intracellular reduction of the nitro group generates cytotoxic radicals that induce DNA strand breaks and helical destabilization in susceptible microorganisms [2] [4]. The hydrochloride salt form enhances aqueous solubility, facilitating intravenous administration where oral therapy is impractical [8].

Table 1: Key Historical Milestones in Metronidazole Development

YearEventSignificance
1957Synthesis by Rhône-Poulenc chemistsFirst nitroimidazole with clinical anti-trichomonal activity
1960Commercial launch in FranceIntroduction of Flagyl brand
1963FDA approval for trichomoniasisU.S. market entry
1970sRecognition of anaerobic bactericidal activityExpansion to intra-abdominal/gynaecological infections
1977WHO Essential Medicines List inclusionGlobal accessibility endorsement
2020sTopical/vaginal formulations (gel, cream) developmentExpanded delivery options for localized infections [1] [10]

Global Prevalence of Applications in Antimicrobial Therapy

Metronidazole hydrochloride's unparalleled efficacy against obligate anaerobes and select protozoa has secured its status as a critical global antimicrobial. It is included in the World Health Organization's (WHO) Model List of Essential Medicines in multiple formulations—oral (tablets/suspension), intravenous, and suppository—reflecting its therapeutic versatility [1] [10]. Approximately 4 million annual U.S. prescriptions (2022 data) underscore its clinical indispensability, ranking it among the top 150 prescribed drugs nationally [1].

Geographically, its applications reflect regional infectious disease burdens:

  • Parasitic Infections: First-line therapy for amoebiasis (Entamoeba histolytica) and giardiasis across endemic regions in Asia, Africa, and Latin America. Combined with diloxanide for intestinal eradication, it reduces relapse rates in hepatic amoebic abscesses [1] [8].
  • Anaerobic Bacterial Pathogens: Empiric coverage for Bacteroides fragilis, Clostridium spp., Fusobacterium, and Peptostreptococcus in intra-abdominal sepsis, pelvic inflammatory disease, and brain abscesses globally [4] [8].
  • Specialized Applications:
  • Bacterial Vaginosis: Intravaginal metronidazole gel (0.75%) represents >40% of U.S. prescriptions for this condition [6] [8].
  • Periodontitis: Locally delivered 25% metronidazole gel adjunctive to scaling/root planing significantly reduces Porphyromonas gingivalis and Treponema denticola loads in periodontal pockets [3].
  • Helicobacter pylori: Integral to quadruple therapy regimens with bismuth, tetracycline, and proton-pump inhibitors, particularly where clarithromycin resistance exceeds 15% [2] [8].

Table 2: Global Therapeutic Applications by Infection Type and Pathogen

Infection CategoryKey Pathogens TargetedFirst-Line StatusRegional Utilization Patterns
Protozoal InfectionsEntamoeba histolytica, Giardia lambliaWHO-recommended 1st lineHigh in endemic tropical regions
Anaerobic BacterialBacteroides spp., Clostridium difficile*Preferred for mild-moderate CDI*Global; IV formulation in critical care
Reproductive HealthTrichomonas vaginalis, Bacterial vaginosisCDC-recommended regimen>80% trichomoniasis treatments in U.S.
Surgical ProphylaxisAnaerobe-dominated microbiotaCore in colorectal surgeryStandard in high-income countries
Periodontal DiseaseP. gingivalis, T. denticola biofilmAdjunct to mechanical debridementIncreasing in dental specialties [1] [3] [8]

*Note: Vancomycin/fidaxomicin now preferred for initial C. difficile colitis per IDSA 2017 guidelines [1]

Table 3: Regional Utilization Patterns in Select Infections

RegionTrichomoniasis RegimenAmebiasis ApproachSurgical Prophylaxis
North America2g single dose (85% cases)Metronidazole + paromomycinIV pre-op (cefazolin + metronidazole)
European Union5-7d 400-500mg BD regimensMetronidazole + diloxanideIV metronidazole with 2nd gen cephalosporin
Southeast AsiaIncreasing tinidazole useMetronidazole monotherapy commonOral neomycin + metronidazole
Sub-Saharan Africa2g dose where accessibleStool diagnosis-guided therapyLimited to referral hospitals [1] [6] [10]

The agent’s cost-effectiveness ($0.065–$29.46 per unit in U.S.) and stability across diverse climates facilitate its deployment in resource-limited settings. Off-label applications continue evolving, including investigational roles in Dracunculus medinensis (guinea worm) extraction facilitation and radiation sensitization in hypoxic tumors via nimorazole derivatives [1] [7]. Despite emerging resistance in Helicobacter pylori and Giardia, its overall resistance profile remains favorable compared to β-lactam antibiotics, underpinning sustained global relevance [1] [2].

Compound Names Referenced in Article:

  • Metronidazole Hydrochloride
  • Metronidazole Benzoate
  • Metronidazole (base compound)
  • Hydroxymetronidazole (major metabolite)
  • Nimorazole (radiation-sensitizing derivative)

Properties

CAS Number

69198-10-3

Product Name

Metronidazole hydrochloride

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride

Molecular Formula

C6H10ClN3O3

Molecular Weight

207.61 g/mol

InChI

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H

InChI Key

FPTPAIQTXYFGJC-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl

Synonyms

2 Methyl 5 nitroimidazole 1 ethanol
2-Methyl-5-nitroimidazole-1-ethanol
Bayer 5360
Clont
Danizol
Flagyl
Gineflavir
Metric
Metrodzhil
MetroGel
Metrogyl
Metronidazole
Metronidazole Hydrochloride
Metronidazole Monohydrochloride
Metronidazole Phosphate
Metronidazole Phosphoester
Satric
Trichazol
Trichopol
Trivazol
Vagilen

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.